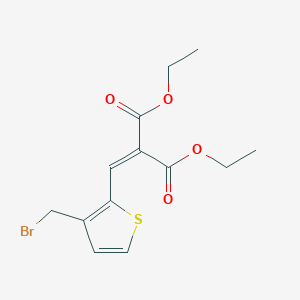

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBJZPBDGYLFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377311 | |

| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104085-30-5 | |

| Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stability and storage of brominated thiophene compounds

An In-depth Technical Guide to the Stability and Storage of Brominated Thiophene Compounds

Authored by a Senior Application Scientist

Introduction: The Critical Role of Stability in Thiophene Chemistry

Thiophene, a sulfur-containing five-membered heteroaromatic ring, serves as a foundational scaffold in numerous high-value applications, from pharmaceuticals to organic electronics.[1][2][3] Its derivatives are integral to approved drugs and advanced materials, where the thiophene moiety often acts as a bio-isosteric replacement for phenyl rings, enhancing metabolic stability and receptor binding affinity.[4] The introduction of bromine atoms onto the thiophene ring further enhances its synthetic versatility, making brominated thiophenes key intermediates in cross-coupling reactions for creating complex molecules and conducting polymers like PEDOT.[5][6][7]

However, the very features that make these compounds synthetically useful—the electron-rich aromatic system and the presence of a heteroatom—also introduce potential stability liabilities. For researchers in drug development and materials science, an unstable intermediate or final compound can compromise experimental reproducibility, lead to failed batches, and generate toxicological risks from unknown degradants. This guide provides a field-proven framework for understanding, predicting, and managing the stability of brominated thiophene compounds, ensuring the integrity of research and development programs.

Pillar 1: Understanding Intrinsic Stability and Degradation Causality

The stability of a brominated thiophene is not a static property but a dynamic interplay between its inherent electronic structure and external environmental factors. A foundational understanding of the primary degradation pathways is essential for developing effective mitigation strategies.

Oxidative Degradation: The Achilles' Heel

The most significant degradation pathway for thiophene derivatives is oxidation at the sulfur atom. While the thiophene ring is aromatic and relatively stable, the sulfur heteroatom is susceptible to attack by oxidizing agents, including atmospheric oxygen, peroxides, and reactive oxygen species generated by light.[8][9][10]

The oxidation process typically occurs in a stepwise manner:

-

Thiophene to Thiophene-S-oxide (Sulfoxide): The initial oxidation forms a highly reactive sulfoxide intermediate.[8][9]

-

S-oxide to Thiophene-S,S-dioxide (Sulfone): Further oxidation yields a more stable sulfone.[9][11]

The critical stability issue arises from the high reactivity of the sulfoxide intermediate. These species are prone to undergo rapid Diels-Alder-type dimerization reactions, leading to a complex mixture of products and a loss of the desired parent compound.[8][10][11] The degree of steric hindrance around the sulfur atom influences this pathway; highly substituted thiophenes may proceed to the sulfone more readily, while less hindered ones are more likely to dimerize at the sulfoxide stage.[11]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can initiate and accelerate degradation. Photodegradation can occur through two primary mechanisms:

-

Direct Photolysis: The brominated thiophene molecule absorbs UV energy, promoting it to an excited state that can undergo bond cleavage or rearrangement.

-

Photosensitized Oxidation: The compound or an impurity absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which then attacks the thiophene ring.[12] The inherent reactivity of the thiophene ring toward singlet oxygen can lead to self-degradation.[5][12]

This pathway is of particular concern for thiophene-based materials used in organic electronics (e.g., OLEDs, OPVs) and for compounds stored in transparent containers.[5][13][14]

Thermal Degradation

While many thiophene-based copolymers exhibit excellent thermal stability with decomposition temperatures above 380 °C, individual brominated thiophene intermediates can be sensitive to heat.[15] Elevated temperatures can provide the activation energy needed to overcome reaction barriers for polymerization or decomposition, especially in the presence of trace acidic or metallic impurities that can act as catalysts.[16]

Hydrolytic and Solvent-Mediated Degradation

Although thiophene itself is insoluble in water, many functionalized derivatives have increased solubility.[4] The stability of these compounds in aqueous or protic solvents can be limited. For instance, product information for some thiophene derivatives explicitly advises against storing aqueous solutions for more than one day.[17] This instability may arise from slow hydrolysis of functional groups or solvent-catalyzed degradation pathways.

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation of a Brominated Thiophene

Objective: To identify the degradation pathways and establish a stability-indicating HPLC method for "Compound X" (a generic brominated thiophene).

Materials:

-

Compound X

-

HPLC-grade Acetonitrile (ACN) and Water

-

Formic Acid (for mobile phase)

-

1 M HCl, 1 M NaOH, 30% H₂O₂

-

HPLC system with UV/DAD and Mass Spectrometer (MS) detectors

-

Calibrated pH meter, oven, UV light chamber

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve Compound X in ACN to prepare a 1.0 mg/mL stock solution.

-

Stress Sample Preparation:

-

Control: Dilute 1 mL of stock solution with 1 mL of ACN. Store at 5°C in the dark.

-

Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C.

-

Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60°C.

-

Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature in the dark.

-

Thermal: Place a vial of the stock solution in an oven at 60°C in the dark.

-

Photolytic: Place a vial of the stock solution in a photostability chamber under a UV lamp.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at T=0, 2, 4, 8, and 24 hours.

-

Sample Quenching & Preparation for Analysis:

-

For Acid/Base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.

-

Dilute all samples to a final theoretical concentration of 50 µg/mL with 50:50 ACN:Water.

-

-

HPLC-UV/MS Analysis:

-

Inject all samples onto a C18 column.

-

Use a gradient elution method (e.g., 10% to 90% ACN with 0.1% Formic Acid over 20 minutes).

-

Monitor at multiple wavelengths with the DAD and acquire full scan mass spectra.

-

-

Data Interpretation (Self-Validation):

-

Purity Assessment: Calculate the peak area percentage of the parent compound (Compound X) at each time point for all conditions. A significant decrease indicates degradation.

-

Peak Purity/Homogeneity: Use the DAD and MS data to ensure the parent peak in stressed samples is pure and not co-eluting with a degradant.

-

Mass Balance: Sum the area of the parent peak and all degradant peaks. A good mass balance (~95-105%) confirms that all major degradants are detected by the method.

-

Degradant Identification: Use the MS data (mass-to-charge ratio) to propose structures for the observed degradation products. For example, an increase of +16 amu suggests sulfoxide formation, while +32 amu suggests sulfone formation.

-

Common Analytical Techniques

| Technique | Purpose in Stability Assessment |

| HPLC-UV | Primary method for purity determination and quantification of parent compound and degradants. |

| LC-MS | Identification of unknown degradants by providing molecular weight information. |

| NMR Spectroscopy | Definitive structural elucidation of isolated degradation products. |

| FT-IR Spectroscopy | Can detect the formation of specific functional groups, such as S=O in sulfoxides. Can also distinguish between isomers. [18] |

| Gas Chromatography (GC) | Suitable for volatile and thermally stable brominated thiophenes. |

Conclusion

The chemical stability of brominated thiophene compounds is a critical parameter that dictates their successful application in research and development. By understanding the primary degradation pathways—oxidation, photodegradation, and thermal decomposition—scientists can implement robust storage and handling protocols to preserve compound integrity. The principles of causality, where storage conditions are directly linked to preventing specific degradation mechanisms, should guide all laboratory practices. Furthermore, the implementation of self-validating analytical systems, such as forced degradation studies, is non-negotiable for ensuring the quality and reliability of these valuable chemical entities. Adherence to the principles and protocols outlined in this guide will empower researchers to mitigate risks, ensure experimental reproducibility, and accelerate the pace of innovation.

References

-

MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available at: [Link]

-

ResearchGate. (2025). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Available at: [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

-

ResearchGate. (2025). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Available at: [Link]

-

Bentham Science. (n.d.). Bromination of Thiophene in Micro Reactors. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Available at: [Link]

-

StudySmarter. (2023). Thiophene: Bromination & Reduction. Available at: [Link]

-

PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. Available at: [Link]

- Product Information Sheet. (n.d.). ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate.

-

ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Available at: [Link]

-

A Journal of AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

-

SciSpace. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available at: [Link]

-

ACS Publications. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Available at: [Link]

-

ResearchGate. (2014). Thiophene Oxidation and Reduction Chemistry. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Available at: [Link]

-

YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. Available at: [Link]

- Mastering Thiophene Synthesis. (n.d.). Insights for Chemical Manufacturers.

-

Figshare. (2025). Thermal studies of chlorinated thiophenols. Available at: [Link]

-

PubMed. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Available at: [Link]

-

SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Available at: [Link]

-

ResearchGate. (2025). Bioactivation Potential of Thiophene-Containing Drugs. Available at: [Link]

- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023).

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

-

ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Available at: [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Thiophene - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and chemical reactivity of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate. As a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, a thorough understanding of its structural and chemical properties is essential for researchers in organic synthesis and drug development. This document details the spectroscopic characterization of the molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, it outlines a robust synthesis protocol, purification techniques, and discusses the compound's reactivity, providing a foundational resource for its application in advanced chemical synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized organic molecule with the chemical formula C₁₃H₁₅BrO₄S and a molecular weight of approximately 347.23 g/mol .[1] Its structure is characterized by a central diethyl malonate core linked via a methylene bridge to a thiophene ring, which is substituted with a reactive bromomethyl group. This unique combination of functional groups makes it a versatile and valuable building block in synthetic chemistry.

The strategic importance of this compound is most notably demonstrated by its role as a key intermediate in the synthesis of Eprosartan, a potent angiotensin II receptor antagonist used in the management of hypertension.[2][3] The thiophene moiety is a well-established pharmacophore in medicinal chemistry, known to impart favorable electronic and pharmacokinetic properties to drug candidates.[4] The presence of both a reactive bromomethyl group, ideal for nucleophilic substitution, and a malonate ester, suitable for further condensation reactions, provides multiple avenues for molecular elaboration.[1][2] This guide serves to elucidate the foundational chemistry of this intermediate, enabling its effective utilization in complex synthetic campaigns.

Synthesis and Purification Protocol

The predominant and most reliable method for the synthesis of this compound is the Knoevenagel condensation.[1] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, such as diethyl malonate.

Causality of the Knoevenagel Condensation Approach

The Knoevenagel condensation is exceptionally well-suited for this synthesis due to its high selectivity and the use of mild reaction conditions, which preserves the integrity of the sensitive bromomethyl group.[2] The reaction proceeds by the base-catalyzed formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-(bromomethyl)thiophene-2-carbaldehyde. A subsequent dehydration step yields the final α,β-unsaturated product. While alternative methods like microwave-assisted synthesis can offer faster reaction times, the traditional Knoevenagel approach is often preferred for its scalability and reliability.[2]

Detailed Experimental Protocol

Step 1: Reaction Setup

-

To a solution of 3-(bromomethyl)thiophene-2-carbaldehyde (1.0 eq) in a suitable solvent such as toluene or ethanol, add diethyl malonate (1.1 eq).

-

Introduce a catalytic amount of a weak base. Piperidine (0.1 eq) is commonly used, often with a catalytic amount of acetic acid to buffer the reaction and minimize side products.

-

Equip the reaction flask with a Dean-Stark apparatus to facilitate the removal of water, which drives the reaction equilibrium towards the product.

Step 2: Reaction Execution

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Workup and Isolation

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst, followed by a saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product is effectively purified using flash column chromatography.[2]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (typically starting from 2% and gradually increasing to 10%) is highly effective for separating the product from unreacted starting materials and non-polar impurities.[2][4]

-

The purity of the collected fractions should be confirmed by TLC, and fractions containing the pure product are combined and concentrated to yield this compound as a solid.

Caption: Workflow for the synthesis and purification of the title compound.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 104085-30-5 | [1] |

| Molecular Formula | C₁₃H₁₅BrO₄S | [1] |

| Molecular Weight | 347.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 60-62 °C |

Spectroscopic Data Summary

| Technique | Key Data and Interpretation |

| ¹H NMR | (CDCl₃, 400 MHz): δ 8.52 (s, 1H), 7.21 (d, 1H), 4.65 (s, 2H), 4.25 (q, 4H), 1.32 (t, 6H).[2] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 166.5, 142.3, 134.1, 128.0, 125.5, 124.0, 61.8, 29.7, 14.1. (Note: Some values are predicted)[2] |

| Mass Spec (HRMS) | [M+H]⁺ at m/z 361.02.[2] |

| IR Spectroscopy | ν (cm⁻¹): ~2980 (C-H), ~1720 (C=O, ester), ~1630 (C=C), ~1440 (C-H bend), ~1250 (C-O), ~690 (C-S). |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence for the structure.[2] The singlet at δ 8.52 ppm corresponds to the vinylic proton of the methylidene group. The thiophene ring proton appears as a doublet at δ 7.21 ppm . A sharp singlet at δ 4.65 ppm is characteristic of the two protons of the bromomethyl (-CH₂Br) group. The diethyl ester moiety is confirmed by the quartet at δ 4.25 ppm (four protons of the two -OCH₂- groups) and the corresponding triplet at δ 1.32 ppm (six protons of the two -CH₃ groups).

-

¹³C NMR Spectroscopy: The carbon spectrum further corroborates the structure.[2] The signal at δ 166.5 ppm is attributed to the carbonyl carbons of the ester groups. The vinylic carbons appear around δ 142.3 ppm and δ 124.0 ppm . The carbons of the thiophene ring are expected in the aromatic region (approx. δ 125-135 ppm ). The bromomethyl carbon (-CH₂Br) gives a distinct signal at δ 29.7 ppm . The carbons of the ethyl groups appear at δ 61.8 ppm (-OCH₂) and δ 14.1 ppm (-CH₃).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the elemental composition, with the protonated molecular ion [M+H]⁺ observed at m/z 361.02.[2] A characteristic fragmentation pattern for diethyl malonate derivatives is the loss of the diethyl malonate moiety (a mass of 159 Da), which can be a prominent peak in the electron impact (EI) mass spectrum.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching of the conjugated ester groups. The C=C stretching of the methylidene and thiophene ring appears around 1630 cm⁻¹ . Aliphatic C-H stretching is observed near 2980 cm⁻¹ . The C-O stretching of the esters is typically found around 1250 cm⁻¹ , and the C-S bond of the thiophene ring can be identified by a weaker absorption near 690 cm⁻¹ .[6][7]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two primary reactive sites: the bromomethyl group and the diethyl malonate moiety.

Reactivity of the Bromomethyl Group

The C-Br bond in the bromomethyl group is polarized, making the carbon atom electrophilic and an excellent site for nucleophilic substitution (Sₙ2) reactions . This allows for the facile introduction of a wide range of functional groups.[1][2]

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines, thiols, and alkoxides to form new derivatives.[2]

-

Friedel-Crafts Alkylation: In the presence of a Lewis acid like ZnBr₂, it can act as an alkylating agent for electron-rich aromatic compounds, such as anisole.[4]

-

Cross-Coupling Reactions: The bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new C-C bonds.[8][9]

Reactivity of the Diethyl Malonate Group

The diethyl malonate portion of the molecule also offers opportunities for further chemical transformations.

-

Condensation Reactions: The ester groups can participate in condensation reactions with other carbonyl compounds.[2]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the esters can be hydrolyzed to the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation, a common strategy in malonic ester synthesis.

Caption: Key reaction pathways for the title compound.

Conclusion

This compound is a synthetically valuable intermediate whose molecular structure has been unequivocally established through extensive spectroscopic analysis. Its strategic design, incorporating a reactive bromomethyl handle and a versatile malonate core on a pharmaceutically relevant thiophene scaffold, underpins its importance in modern organic synthesis. The reliable Knoevenagel condensation provides an efficient route to its production, and its well-defined reactivity allows for precise and predictable transformations. This guide provides the necessary technical foundation for researchers and drug development professionals to confidently employ this compound in the synthesis of complex molecular targets.

References

-

Sureshbabu, R., et al. (2011). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1688. Available at: [Link]

-

Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9, 41. Available at: [Link]

-

ResearchGate (n.d.). FT-IR spectra of thiophene and polythiophene. ResearchGate Publication. Available at: [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. Available at: [Link]

-

ResearchGate (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. ResearchGate Publication. Available at: [Link]

-

Arumugam, N., & Srinivasan, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 58-69. Available at: [Link]

- Google Patents (n.d.). Process for the preparation of eprosartan. Google Patents.

-

ResearchGate (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. ResearchGate Publication. Available at: [Link]

Sources

- 1. Buy this compound | 104085-30-5 [smolecule.com]

- 2. This compound | 104085-30-5 | Benchchem [benchchem.com]

- 3. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

- 4. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Thiophene-Based Monomer for Advanced Polymer Architectures

Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (DBMM) is a highly functionalized thiophene derivative poised for significant applications in materials science and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a reactive bromomethyl group, a polymerizable methylene malonate moiety, and an electronically active thiophene ring, offers a versatile platform for the synthesis of novel polymers with tailored properties.[2] The thiophene core is a well-established building block for conducting and semi-conducting polymers, making DBMM an attractive monomer for applications in organic electronics, such as field-effect transistors, solar cells, and sensors.[3][4][5][6] Furthermore, the potential for post-polymerization modification of the ester groups opens avenues for the development of functional materials for drug delivery and biomedical applications.[2][7]

This document provides a comprehensive guide to the use of DBMM in polymer synthesis, with a focus on a proposed Atom Transfer Radical Polymerization (ATRP) protocol. While direct polymerization of DBMM is not extensively reported, its structure strongly suggests its suitability as an ATRP initiator-monomer (an "inimer"). The bromomethyl group can serve as an efficient initiation site for controlled radical polymerization, allowing for the synthesis of well-defined polymer chains with predictable molecular weights and low polydispersity.[8]

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for successful polymerization.

| Property | Value | Reference |

| CAS Number | 104085-30-5 | [9][10] |

| Molecular Formula | C13H15BrO4S | [9] |

| Molecular Weight | 347.22 g/mol | [9] |

| Appearance | Solid | [10] |

| Melting Point | 60-62 °C | [10] |

| Boiling Point | 385.6 ± 37.0 °C (Predicted) | [10] |

| Density | 1.454 ± 0.06 g/cm³ (Predicted) | [10] |

| Storage | 2-8°C, under inert atmosphere | [9][11] |

Proposed Polymerization Strategy: Atom Transfer Radical Polymerization (ATRP)

The presence of the bromomethyl group on the thiophene ring makes DBMM an ideal candidate for ATRP.[8] In this "grafting-through" approach, the monomer also acts as the initiator, leading to the formation of branched or hyperbranched polymers. The polymerization is initiated from the bromine atom, and the methylene malonate double bond participates in the propagation, resulting in a polymer with a poly(diethyl methylene malonate) backbone and pendant thiophene groups.

The general mechanism for ATRP involves a reversible activation and deactivation of the growing polymer chains by a transition metal catalyst, typically a copper(I) complex.[8][12] This dynamic equilibrium between active (radical) and dormant (halogen-capped) species allows for controlled chain growth and results in polymers with well-defined architectures.[12]

Figure 1: Proposed ATRP mechanism for DBMM.

Experimental Protocol: ATRP of this compound

This protocol is a proposed starting point for the polymerization of DBMM via ATRP. Optimization of the reaction conditions may be necessary to achieve the desired polymer characteristics.

Materials

-

Monomer: this compound (DBMM) (>95% purity)

-

Catalyst: Copper(I) bromide (CuBr) (99.99%)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (99%)

-

Solvent: Anisole (anhydrous, 99.7%)

-

Inhibitor Remover: Basic alumina

-

Other: Nitrogen gas (high purity), methanol, tetrahydrofuran (THF) for GPC analysis, deuterated chloroform (CDCl3) for NMR analysis.

Equipment

-

Schlenk flasks

-

Schlenk line with vacuum and nitrogen supply

-

Magnetic stirrer with heating plate

-

Syringes and needles

-

Cannula

-

Rotary evaporator

-

Filtration apparatus

Experimental Workflow

Figure 2: Experimental workflow for the ATRP of DBMM.

Step-by-Step Procedure

-

Monomer Purification: If necessary, pass the DBMM solution in anisole through a short column of basic alumina to remove any acidic impurities or inhibitors.

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

-

Seal the flask with a rubber septum and connect it to the Schlenk line.

-

Evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

-

Addition of Reactants:

-

In a separate, dry flask, prepare a solution of DBMM (e.g., 10 mmol) and PMDETA (e.g., 0.1 mmol) in anisole (e.g., 10 mL).

-

Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

-

Using a degassed syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr catalyst.

-

-

Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture to remove any remaining dissolved oxygen.

-

Polymerization:

-

Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Stir the reaction mixture vigorously.

-

Periodically take small aliquots of the reaction mixture using a degassed syringe to monitor the monomer conversion by ¹H NMR and the evolution of molecular weight by GPC.

-

-

Termination and Purification:

-

After the desired reaction time or monomer conversion is reached, cool the flask to room temperature.

-

Expose the reaction mixture to air to quench the polymerization by oxidizing the Cu(I) catalyst.

-

Dilute the mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at room temperature until a constant weight is achieved.

-

Proposed Reaction Parameters

The following table provides a starting point for the ATRP of DBMM.

| Parameter | Proposed Value | Rationale |

| [DBMM]₀ : [CuBr]₀ : [PMDETA]₀ | 100 : 1 : 1 | A common molar ratio for controlled polymerization.[8] |

| Solvent | Anisole | A polar aprotic solvent suitable for ATRP. |

| Temperature | 90 °C | A typical temperature for copper-catalyzed ATRP.[12] |

| Reaction Time | 4 - 24 hours | The reaction time will depend on the desired molecular weight and conversion. |

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure and properties of the synthesized poly(DBMM).

-

¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure, verify the consumption of the monomer's vinyl protons, and determine the monomer conversion.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.5) is indicative of a controlled polymerization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester carbonyl and the thiophene ring.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal stability.

Potential Applications and Future Directions

The successful synthesis of poly(DBMM) would open up a range of possibilities for advanced material design.

-

Conducting Polymers: The pendant thiophene units can be oxidatively coupled to create a conjugated polythiophene backbone, leading to electrically conductive materials.[3][4]

-

Functional Materials: The diethyl malonate groups can be hydrolyzed to carboxylic acids or further functionalized to attach bioactive molecules, making these polymers promising candidates for drug delivery systems or biocompatible coatings.[2]

-

Block Copolymers: The living nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition, enabling the creation of materials with combined properties, such as amphiphilic block copolymers for self-assembly into micelles or vesicles.[13]

Safety and Handling

This compound and related brominated thiophene compounds should be handled with caution.

-

Toxicity and Irritation: Bromomethylated thiophenes are known to be lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.[14] Handle these compounds in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Storage: Store the monomer in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[11] Some brominated thiophenes can be unstable and may decompose over time.[14]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising monomer for the synthesis of advanced functional polymers. The proposed ATRP protocol provides a robust starting point for the controlled polymerization of this versatile building block. The resulting polymers, with their unique combination of a poly(diethyl methylene malonate) backbone and pendant thiophene moieties, are expected to exhibit interesting properties and find applications in a wide range of fields, from organic electronics to biomedicine. Further research and optimization of the polymerization conditions will undoubtedly unlock the full potential of this exciting monomer.

References

-

S. Rajalakshmi, et al. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Acta Crystallographica Section E: Structure Reports Online. 2011. Available from: [Link]

-

Anionic Polymerization and Transport of Diethyl Methylidene Malonate on Polyolefin Copolymer Surfaces. RSC Publishing. 2023. Available from: [Link]

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Available from: [Link]

-

Synthesis of polythiophene and their application. International Journal of Physics and Mathematics. 2023. Available from: [Link]

-

RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable. Amazon S3. 2025. Available from: [Link]

-

Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. MDPI. Available from: [Link]

-

Wikipedia. Polythiophene. Available from: [Link]

-

RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments. Macromolecules - ACS Figshare. Available from: [Link]

-

Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces. Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Atom transfer radical polymerization of styrene catalyzed by copper carboxylate complexesa. Macromolecular Chemistry and Physics. 1998. Available from: [Link]

-

Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials. 2017. Available from: [Link]

-

Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. MDPI. 2023. Available from: [Link]

-

3-thenyl bromide. Organic Syntheses Procedure. Available from: [Link]

-

RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Sci-Hub. Available from: [Link]

-

RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Available from: [Link]

-

Atom transfer radical polymerization of hydrophilic monomers and its applications. Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. Available from: [Link]

-

RAFT Polymerization of Vinyl Esters: Synthesis and Applications. ResearchGate. 2025. Available from: [Link]

-

Polythiophene – Knowledge and References. Taylor & Francis. Available from: [Link]

-

2-Bromothiophene. PubChem. Available from: [Link]

Sources

- 1. This compound | 104085-30-5 | Benchchem [benchchem.com]

- 2. Buy this compound | 104085-30-5 [smolecule.com]

- 3. physicsjournal.net [physicsjournal.net]

- 4. Polythiophene - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DIETHYL 2-([3-(BROMOMETHYL)-2-THIENYL]METHYLENE)MALONATE | 104085-30-5 [amp.chemicalbook.com]

- 10. DIETHYL 2-([3-(BROMOMETHYL)-2-THIENYL]METHYLENE)MALONATE | 104085-30-5 [chemicalbook.com]

- 11. 104085-30-5|this compound|BLD Pharm [bldpharm.com]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Application Notes and Protocols for Thiophene Derivatives in Organic Electronics

Introduction: The Central Role of Thiophene in Organic Electronics

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone building block for a vast array of high-performance organic semiconductor materials.[1][2][3] Its derivatives, ranging from small molecules (oligothiophenes) to fully conjugated polymers (polythiophenes), are at the forefront of research and commercial development in organic electronics.[1][4][5] The immense interest in this class of materials stems from a unique combination of properties that are highly desirable for electronic applications.

The sulfur atom in the thiophene ring possesses lone pairs of electrons that contribute to the aromatic π-system, facilitating electron delocalization along the conjugated backbone.[1] This inherent electronic structure is the foundation of their semiconducting nature. Critically, the properties of thiophene-based materials are not static; they can be meticulously tuned through synthetic chemistry.[6][7] By introducing various functional groups or altering the polymer backbone, researchers can control:

-

Energy Levels (HOMO/LUMO): Essential for matching with other materials in a device to ensure efficient charge injection and transport.[6]

-

Band Gap: Determines the optical absorption and emission characteristics, crucial for solar cells and light-emitting diodes.

-

Solubility and Processability: Enables the use of low-cost, large-area solution-based fabrication techniques like spin coating and printing, a key advantage over traditional silicon-based electronics.[8]

-

Molecular Packing and Film Morphology: Governs the efficiency of charge transport between molecules in the solid state.[6]

This guide provides an in-depth exploration of the application of thiophene derivatives in three key areas of organic electronics: Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs). We will delve into the causality behind material design, provide detailed experimental protocols for device fabrication and characterization, and present comparative data to guide material selection.

Organic Field-Effect Transistors (OFETs): The Switching Elements

OFETs are the fundamental building blocks of organic circuits, analogous to MOSFETs in conventional electronics. They are essential for applications like flexible displays, sensors, and identification tags.[9] Thiophene-based materials have been instrumental in advancing OFET performance, primarily serving as the active p-type (hole-transporting) semiconductor channel.[10]

Principle of Operation & Material Design

In an OFET, a gate voltage is applied to modulate the flow of charge carriers (holes in p-type materials) between the source and drain electrodes. The performance of an OFET is primarily characterized by its charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

The exceptional performance of many thiophene derivatives in OFETs is directly linked to their ability to self-assemble into highly ordered, crystalline structures in thin films.[6] This structural order minimizes defects and creates efficient pathways for charge hopping between adjacent molecules, which is the dominant charge transport mechanism in organic semiconductors.[6][11] Fused thiophene systems, such as dithieno[3,2-b:2′,3′-d]thiophene (DTT), are particularly effective as they enforce planarity, enhance π-π stacking, and lead to high charge carrier mobilities.[12]

Key Thiophene Derivatives for OFETs

A variety of thiophene-based semiconductors have been developed for high-performance OFETs. The table below summarizes the performance of a few representative materials.

| Material Abbreviation | Full Name | Typical Mobility (cm²/Vs) | On/Off Ratio | Processing Method |

| P3HT | Regioregular poly(3-hexylthiophene) | 0.01 - 0.1 | 10⁵ - 10⁶ | Solution-processed |

| DH6T | α,α'-dihexylsexithiophene | ~0.05 | > 10⁶ | Vacuum-deposited |

| 2,6-DADTT | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | up to 1.26 (single crystal) | 10⁶ - 10⁸ | Vacuum-deposited |

| SPQT-12 | Poly(3-dodecylsulfanyl-quaterthiophene) | ~0.001 | ~10³ | Solution-processed |

Data compiled from sources:[6][7][12]

Workflow and Device Architecture

The fabrication of an OFET involves a series of deposition steps to create a layered structure. A common architecture is the Bottom-Gate, Top-Contact (BGTC) configuration, which is compatible with a wide range of solution-processing techniques.

Caption: Inverted device architecture and a representative energy level diagram for a BHJ solar cell.

Protocol: Fabrication of a P3HT:PC₆₁BM Inverted Solar Cell

This protocol details the fabrication of a standard inverted OSC.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates.

-

Zinc Oxide (ZnO) nanoparticle solution.

-

P3HT and PC₆₁BM (Phenyl-C₆₁-butyric acid methyl ester).

-

Anhydrous 1,2-Dichlorobenzene (DCB).

-

PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083).

-

Silver (Ag) or Aluminum (Al) for thermal evaporation.

Protocol Steps:

-

Substrate Cleaning:

-

Clean the patterned ITO substrates using the same sonication procedure as for OFETs (detergent wash, DI water, acetone, IPA).

-

Dry with N₂ and treat with O₂ plasma immediately before use to ensure a clean, high-work-function surface.

-

-

Electron Transport Layer (ETL) Deposition:

-

In ambient air, spin coat the ZnO nanoparticle solution onto the ITO substrate at 3000 rpm for 30 seconds.

-

Anneal the film on a hotplate at 150°C for 15 minutes.

-

Causality: The ZnO layer acts as an electron-selective contact, efficiently extracting electrons while blocking holes from reaching the ITO anode. Annealing removes residual solvent and improves film quality.

-

-

Active Layer Preparation and Deposition:

-

Inside a nitrogen glovebox, prepare a blend solution of P3HT:PC₆₁BM in a 1:0.8 weight ratio in DCB, with a total concentration of 25 mg/mL.

-

Stir overnight at 60°C to ensure full dissolution.

-

Spin coat the active layer solution onto the ZnO layer at 800 rpm for 60 seconds.

-

Transfer the substrates to a covered petri dish and allow them to dry slowly over 30-60 minutes.

-

Causality: The slow drying step is critical. It allows time for the P3HT and PCBM to phase-separate into an optimal bicontinuous interpenetrating network, which is essential for efficient charge separation and transport.

-

-

Active Layer Annealing:

-

Anneal the active layer at 140°C for 10 minutes on a hotplate inside the glovebox.

-

Causality: Similar to OFETs, this annealing step improves the crystallinity of the P3HT domains, enhancing hole mobility within the active layer.

-

-

Hole Transport Layer (HTL) Deposition:

-

Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

-

Spin coat the PEDOT:PSS solution on top of the active layer at 4000 rpm for 40 seconds.

-

Anneal at 120°C for 10 minutes.

-

Causality: PEDOT:PSS is a highly conductive polymer that serves as a hole-selective layer, facilitating hole extraction to the top electrode and preventing electron recombination. [13]

-

-

Cathode Deposition:

-

Using a thermal evaporator, deposit a 100 nm thick layer of Ag or Al through a shadow mask to define the active area of the devices.

-

-

Device Characterization:

-

Test the solar cells under a calibrated solar simulator (AM 1.5G, 100 mW/cm²) to obtain current-voltage (J-V) curves and determine the PCE, Voc, Jsc, and FF.

-

Organic Light-Emitting Diodes (OLEDs): Creating Light

Thiophene derivatives are versatile materials in OLEDs. [14]They can be employed as the emissive layer (emitter), as host materials for phosphorescent emitters, or as charge-transporting layers. [4][15]Their high fluorescence efficiency and good charge carrier mobility are key advantages. [6]

Principle of Operation & Material Design

In an OLED, electrons and holes are injected from the cathode and anode, respectively. They travel through the transport layers and meet in the emissive layer. Here, they recombine to form excitons. The radiative decay of these excitons produces light. The color of the light is determined by the band gap of the emissive material.

For efficient OLEDs, the materials must have:

-

High photoluminescence quantum yield (PLQY).

-

Balanced electron and hole mobilities to ensure recombination occurs in the center of the emissive layer.

-

Appropriate energy levels to facilitate charge injection from the adjacent layers.

Thiophene derivatives can be designed to emit across the visible spectrum. [16][17]For instance, incorporating thiophene into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has led to highly efficient green OLEDs with narrow emission spectra. [16]

Device Architecture

A typical OLED consists of multiple layers to optimize charge injection, transport, and recombination.

Caption: Structure of a typical multilayer OLED. Thiophene derivatives can be used in the HTL or EML.

Protocol: Fabrication of a Solution-Processed Polymer LED (PLED)

This protocol describes a simplified PLED using a thiophene-based emissive polymer.

Materials:

-

Patterned ITO coated glass substrates.

-

PEDOT:PSS aqueous dispersion.

-

An emissive polythiophene derivative (e.g., a poly(fluorene-co-thiophene) copolymer) dissolved in toluene.

-

Calcium (Ca) and Aluminum (Al) for thermal evaporation.

Protocol Steps:

-

Substrate Cleaning:

-

Follow the same cleaning procedure as for OSCs.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin coat a layer of filtered PEDOT:PSS (40 nm) and anneal at 120°C for 15 minutes in air.

-

Transfer the substrates into a nitrogen glovebox.

-

Causality: PEDOT:PSS smooths the ITO surface and provides an efficient interface for hole injection into the emissive polymer layer. [13]

-

-

Emissive Layer (EML) Deposition:

-

Prepare a ~10 mg/mL solution of the emissive polymer in toluene.

-

Spin coat the emissive polymer to achieve a thickness of ~80 nm.

-

Anneal the film according to the material supplier's specifications (e.g., 90°C for 20 minutes) to remove residual solvent.

-

-

Cathode Deposition:

-

Transfer the substrates to a high-vacuum thermal evaporator without breaking the inert atmosphere.

-

Deposit a bilayer cathode of Calcium (5 nm) followed by Aluminum (100 nm).

-

Causality: Calcium has a very low work function, which is necessary to efficiently inject electrons into the LUMO of the emissive polymer. The thicker aluminum layer protects the reactive calcium from oxidation and serves as the primary conductor.

-

-

Encapsulation and Characterization:

-

The finished device must be encapsulated (e.g., using UV-cured epoxy and a glass coverslip) inside the glovebox to prevent rapid degradation from atmospheric moisture and oxygen. [18] * Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculating the external quantum efficiency (EQE).

-

Conclusion and Future Outlook

Thiophene derivatives are undeniably among the most versatile and successful materials in the field of organic electronics. Their tunable electronic properties and amenability to low-cost solution processing have made them indispensable for OFETs, OSCs, and OLEDs. The protocols and data provided in this guide offer a starting point for researchers to fabricate and characterize high-performance devices.

The future of thiophene-based materials research is bright, with ongoing efforts focused on:

-

Improving Stability: Enhancing the intrinsic chemical and photochemical stability of the materials is crucial for long-term device operation. [18][19]* New Architectures: Designing novel monomers and polymers to achieve even higher mobilities and efficiencies.

-

N-type Materials: While most thiophenes are p-type, the development of stable, high-performance n-type thiophene derivatives remains a significant challenge and an important goal for enabling complementary logic circuits.

-

Sustainable Synthesis: Developing greener and more scalable synthetic routes to reduce the environmental impact and cost of material production. [20] As synthetic chemistry continues to advance, we can expect a new generation of thiophene-based materials that will push the boundaries of organic electronics even further, enabling a future of flexible, lightweight, and ubiquitous electronic systems.

References

- Royal Society of Chemistry. (n.d.). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. RSC Publishing.

- American Chemical Society. (n.d.). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. ACS Publications.

- ResearchGate. (n.d.). (PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ChemScene. (n.d.). Building blocks | Bioactive small molecules.

- American Chemical Society. (2021). Bithieno Thiophene-Based Small Molecules for Application as Donor Materials for Organic Solar Cells and Hole Transport Materials for Perovskite Solar Cells. ACS Omega.

- Ossila. (n.d.). PEDOT:PSS Applications.

- MDPI. (n.d.). Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications.

- National Institutes of Health. (n.d.). Organic semiconductors for organic field-effect transistors. PMC.

- Royal Society of Chemistry. (n.d.). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science.

- American Chemical Society. (2022). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors. ACS Applied Electronic Materials.

- International Journal of Physics and Mathematics. (2023). Synthesis of polythiophene and their application.

- ResearchGate. (n.d.). Electrical Characterization of Organic Electronic Materials and Devices.

- ResearchGate. (n.d.). PEDOT-properties and applications | Request PDF.

- ResearchGate. (n.d.). Sources and Mechanism of Degradation in p-Type Thiophene-Based Organic Electrochemical Transistors | Request PDF.

- ResearchGate. (n.d.). The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials | Request PDF.

- American Chemical Society. (2022). Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs. ACS Publications.

- MDPI. (n.d.). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.

- MDPI. (n.d.). Characterization of Electronic Materials.

- Taylor & Francis Online. (2009). Synthesis of Polythiophenes with Electron-Donating Side-Chain and their Application to Organic Thin-Film Transistors.

- National Institutes of Health. (n.d.). PEDOT:PSS-Based Conductive Textiles and Their Applications. PMC.

- IOPscience. (n.d.). In-situ/operando characterization techniques for organic semiconductors and devices.

- Beilstein Journals. (n.d.). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application.

- National Institutes of Health. (2023). A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors.

- Royal Society of Chemistry. (2021). New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C.

- ResearchGate. (n.d.). Thiophene-Based High-Performance Donor Polymers for Organic Solar Cells | Request PDF.

- Google Patents. (n.d.). EP0339340A2 - Polythiophenes, process for their preparation and their use.

- Royal Society of Chemistry. (n.d.). Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C.

- Nagase ChemteX Corporation. (2024). What Is PEDOT:PSS?. DENATRON.

- Royal Society of Chemistry. (2025). Polythiophenes as electron donors in organic solar cells. Chemical Science.

- Royal Society of Chemistry. (n.d.). Thiophene-based conjugated oligomers for organic solar cells.

- MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.

- ResearchGate. (2025). (PDF) Organic Field-Effect Transistors.

- MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications.

- Ossila. (n.d.). Semiconductor Characterization: Methods for Materials and Devices.

- American Chemical Society. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials.

- Researching. (n.d.). In-situ/operando characterization techniques for organic semiconductors and devices.

- ResearchGate. (n.d.). (PDF) Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability.

- National Institutes of Health. (n.d.). Recent Progress in Materials Chemistry to Advance Flexible Bioelectronics in Medicine. PMC.

- Scirp.org. (2014). Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells.

- Thiophene custom manufacturer. (n.d.). Custom Thiophene Derivatives Manufacturers, Suppliers.

- Ossila. (n.d.). PEDOT:PSS Properties: How to Enhance Them.

- Royal Society of Chemistry. (n.d.). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Journal of Materials Chemistry C.

- ResearchGate. (n.d.). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications.

- National Institutes of Health. (2017). Thiophene-Based Organic Semiconductors. PubMed.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New thiophene-based conjugated macrocycles for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02002A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ossila.com [ossila.com]

- 14. oled-intermediates.com [oled-intermediates.com]

- 15. researchgate.net [researchgate.net]

- 16. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]

Protocol for Nucleophilic Substitution on Bromomethylthiophenes: A Guide to Synthesis and Mechanistic Considerations

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in FDA-approved drugs and advanced organic materials.[1][2] Bromomethylthiophenes serve as highly versatile electrophilic building blocks for the introduction of the thiophene moiety into a wide array of molecular architectures. This application note provides a detailed protocol for conducting nucleophilic substitution on bromomethylthiophenes, grounded in a thorough understanding of the underlying reaction mechanisms. We will explore the critical parameters that govern the reaction's outcome, offer a step-by-step experimental workflow, and present a troubleshooting guide to empower researchers in synthesizing novel thiophene derivatives with high efficiency and predictability.

Introduction: The Strategic Importance of Thiophene Functionalization

The thiophene ring is a bioisostere of the benzene ring, offering similar aromatic character but with distinct electronic properties and metabolic profiles. This has made it a cornerstone in drug design for developing therapeutics ranging from anticancer to antimicrobial agents.[2][3] The functionalization of the thiophene core is paramount to modulating a compound's pharmacological activity. Bromomethylthiophenes, such as 2-(bromomethyl)thiophene and 3-(bromomethyl)thiophene, are particularly valuable synthons. The bromomethyl group acts as a potent electrophilic handle, analogous to a benzyl bromide, allowing for the facile attachment of a diverse range of nucleophiles through substitution reactions.[4] Understanding and controlling this reaction is therefore a key competency for chemists in drug discovery and process development.

Mechanistic Crossroads: Navigating Sₙ1 and Sₙ2 Pathways

The reaction of a nucleophile with a bromomethylthiophene proceeds via nucleophilic substitution, a fundamental reaction class in organic chemistry.[5][6] The carbon atom of the bromomethyl group is electron-deficient (electrophilic) due to the electron-withdrawing nature of the bromine atom, making it the site of nucleophilic attack.[7] The bromide ion is an excellent leaving group, facilitating the reaction.[6][8]

This system, however, exists at a mechanistic crossroads between a bimolecular (Sₙ2) and a unimolecular (Sₙ1) pathway. The choice of mechanism is not arbitrary; it is dictated by the specific reaction conditions and has profound implications for the reaction's stereochemical outcome (if applicable) and potential side reactions.

-

The Sₙ2 Pathway (Bimolecular Nucleophilic Substitution): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[9][10] The reaction rate is dependent on the concentration of both the bromomethylthiophene and the nucleophile.[6][11] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.[7]

-

The Sₙ1 Pathway (Unimolecular Nucleophilic Substitution): This two-step pathway begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[12] This intermediate is stabilized by resonance with the adjacent thiophene ring. In the second, rapid step, the nucleophile attacks the planar carbocation.[13] The reaction rate depends only on the concentration of the bromomethylthiophene.[6] This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation intermediate and the leaving group anion through hydrogen bonding.

Caption: Figure 1. Competing Sₙ1 and Sₙ2 mechanisms for bromomethylthiophene (R=thienyl).

Protocol Design: Selecting the Right Conditions

The choice of nucleophile, solvent, base, and temperature are all critical levers to control the reaction. Below is a summary of conditions for various common nucleophilic partners.

| Nucleophile Type | Example Nucleophile | Base (if needed) | Typical Solvent | Temp (°C) | Mechanistic Bias | Product Class |

| Oxygen | Sodium Methoxide (NaOMe) | N/A (pre-formed) | Methanol, THF | 0 - RT | Sₙ2 / Sₙ1 | Ether |

| Carboxylate (R-COO⁻) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | RT - 60 | Sₙ2 | Ester | |

| Nitrogen | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, THF | RT - 80 | Sₙ2 | Amine |

| Azide (NaN₃) | N/A | DMF/H₂O | RT - 50 | Sₙ2 | Azide | |

| Sulfur | Thiolate (R-SNa) | N/A (pre-formed) | Ethanol, DMF | 0 - RT | Sₙ2 | Thioether |

| Carbon | Cyanide (NaCN) | N/A | DMSO, DMF/H₂O | RT - 70 | Sₙ2 | Nitrile |

| Malonic Ester Enolate | NaH, NaOEt | THF, Ethanol | 0 - RT | Sₙ2 | Alkylated Malonate |

Detailed Experimental Protocol: Synthesis of 2-(Azidomethyl)thiophene

This protocol details the Sₙ2 reaction between 2-(bromomethyl)thiophene and sodium azide, a robust and high-yielding transformation to produce a versatile azide intermediate.

Objective: To synthesize 2-(azidomethyl)thiophene from 2-(bromomethyl)thiophene via nucleophilic substitution.

Materials & Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-(Bromomethyl)thiophene | C₅H₅BrS | 177.07 | 1.77 g | 10.0 |

| Sodium Azide | NaN₃ | 65.01 | 0.98 g | 15.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

| Deionized Water | H₂O | 18.02 | 2 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - |

| Brine (sat. NaCl) | NaCl(aq) | - | ~30 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - |

Equipment: 100 mL round-bottom flask, magnetic stirrer, stirring bar, condenser, nitrogen inlet, thermometer, separatory funnel, rotary evaporator.

Safety Precautions:

-

2-(Bromomethyl)thiophene is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals. Use a plastic or Teflon-coated spatula.

-

DMF is a skin irritant. Avoid contact.

Caption: Figure 2. Experimental workflow for the synthesis of 2-(azidomethyl)thiophene.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.98 g, 15.0 mmol). Add DMF (20 mL) and deionized water (2 mL) and stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Substrate Addition: Slowly add 2-(bromomethyl)thiophene (1.77 g, 10.0 mmol) to the stirring solution at room temperature over 5 minutes.

-

Reaction: Gently heat the reaction mixture to 40-50°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of deionized water and 50 mL of diethyl ether.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

-

Washing: Combine all organic layers and wash with 30 mL of brine to remove residual DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The resulting oil is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Expected ¹H NMR (CDCl₃): δ ~7.3 (dd, 1H), ~7.0 (m, 2H), ~4.5 (s, 2H).

-

Expected IR (neat): Strong azide stretch at ~2100 cm⁻¹.

-

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive nucleophile; low temperature; insufficient reaction time. | Ensure nucleophile is fresh and anhydrous. Increase temperature in 10°C increments. Allow longer reaction time. |

| Multiple Products on TLC | Side reactions (e.g., elimination); decomposition of starting material or product. | Use a less hindered, non-nucleophilic base if applicable. Run the reaction at a lower temperature. Ensure an inert atmosphere. |

| Starting Material Remains | Insufficient nucleophile; reaction has not reached completion. | Use a slight excess (1.2-1.5 eq) of the nucleophile. Extend the reaction time. |

| Difficult Work-up | Emulsion formation during extraction, especially with amine products. | Add brine to the aqueous layer to help break the emulsion. Filter the entire mixture through Celite if necessary. |

Conclusion

The nucleophilic substitution of bromomethylthiophenes is a powerful and reliable method for the synthesis of a vast library of functionalized thiophene derivatives. By carefully selecting the nucleophile, solvent, and temperature, chemists can effectively control the reaction outcome, favoring the desired Sₙ2 pathway to achieve high yields of the target molecules. The protocol provided herein serves as a robust starting point for researchers, enabling the efficient generation of novel chemical entities for applications in drug discovery and materials science.

References

-

Title: Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review Source: ResearchOnline@JCU URL: [Link]

-

Title: Nucleophilic Substitution Reactions - Introduction Source: Master Organic Chemistry URL: [Link]

-

Title: 7.1: Nucleophilic Substitution Reaction Overview Source: Chemistry LibreTexts URL: [Link]

-

Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: World Journal of Advanced Research and Reviews URL: [Link]

-

Title: Thiophene synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Nucleophilic Substitution of Thiophene Derivatives | Request PDF Source: ResearchGate URL: [Link]

-

Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]

-

Title: Nucleophilic Substitution Reactions - Haloalkanes Source: CK-12 Foundation URL: [Link]

-

Title: Nucleophilic substitution Source: Wikipedia URL: [Link]

-

Title: 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution Source: University of California, Riverside URL: [Link]

-

Title: nucleophilic substitution - halogenoalkanes and hydroxide ions Source: Chemguide URL: [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

Introduction: The Dawn of Organic Electronics with Polythiophenes

An In-Depth Guide to the Synthesis of Conjugated Polymers from Thiophene Monomers for Researchers and Drug Development Professionals

Polythiophenes represent a premier class of π-conjugated polymers, forming the bedrock of modern organic electronics. Their unique ability to transition between semiconducting and conducting states, coupled with excellent environmental and thermal stability, has positioned them as critical materials in a myriad of applications.[1][2] These include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs), and advanced biosensors.[1][2][3] The electronic and optical properties of polythiophenes are not intrinsic but are profoundly dictated by their molecular architecture.[3] Factors such as molecular weight, the nature of side-chains, and, most critically, the regioregularity of the polymer backbone play a dominant role in determining the material's ultimate performance.[3]